2-Isopropyl-5-nitrobenzonitrile
Overview
Description
2-Isopropyl-5-nitrobenzonitrile is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol. It is used for medicinal purposes .
Molecular Structure Analysis
The molecular structure of nitrobenzonitriles has been investigated using various spectroscopic techniques. For example, the vibrational spectra of p-, m-, and o-nitrobenzonitriles have been analyzed using Hartree–Fock and density functional theory methods .Chemical Reactions Analysis
The chemical reactions involving nitrobenzonitriles have been explored in several studies. For example, the green synthesis of benzonitrile using ionic liquid as the recycling agent has been proposed . Another study reported the hydrogenation of nitrobenzonitriles using Raney nickel catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzonitriles can be analyzed using various techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .Scientific Research Applications
Thermophysical Properties
- Heat Capacities and Phase Transitions : Jiménez et al. (2002) investigated the thermophysical properties of isomers of nitrobenzonitriles, including 2-Isopropyl-5-nitrobenzonitrile. Their research focused on determining heat capacities and phase transitions using differential scanning calorimetry (Jiménez et al., 2002).
Solubility and Solvation
- Solubility in Binary Solvent Mixtures : Zheng et al. (2018) studied the solubility of nitrobenzonitriles, including isomers like this compound, in binary solvent mixtures. They examined how temperature and solvent composition influenced solubility (Zheng et al., 2018).
Molecular Structure Analysis
- Electron-Withdrawing Effects on Molecular Structure : Graneek et al. (2018) analyzed the molecular structure of nitrobenzonitriles, including this compound. They used rotational spectroscopy to determine the structural effects of electron-withdrawing substituents (Graneek et al., 2018).
Chemical Synthesis
- Novel Compound Synthesis : Li et al. (2006) reported on the synthesis of novel compounds using 2-aminobenzonitriles, potentially including derivatives of this compound. They focused on understanding reaction mechanisms and identifying new compounds (Li et al., 2006).
Thermochemical Studies
- Destabilization Energy Measurement : Roux et al. (2003) measured the enthalpies of combustion and sublimation of isomeric nitrobenzonitriles, providing insights into the thermochemical destabilization energies associated with these compounds (Roux et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of nitrobenzonitriles could involve the development of more efficient and eco-friendly synthesis methods. For instance, a novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .
Properties
IUPAC Name |
5-nitro-2-propan-2-ylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(2)10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEAQTSQLWTXNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615667 | |
Record name | 5-Nitro-2-(propan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936125-96-1 | |
Record name | 2-(1-Methylethyl)-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936125-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-(propan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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